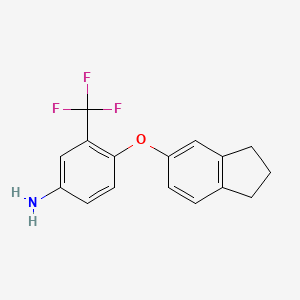

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine is an organic compound characterized by its unique structure, which includes an indene moiety linked to a trifluoromethyl-substituted phenylamine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine typically involves multiple steps:

Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as 2-phenyl-1,3-butadiene.

Attachment of the Phenylamine Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where the phenylamine group is introduced.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) under conditions that promote electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

Reduction: Reduction reactions can target the nitro group (if present) on the phenylamine, converting it to an amine.

Substitution: The phenylamine group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br_2) or chlorine (Cl_2) under controlled conditions.

Major Products

Oxidation: Indanone derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that compounds similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine exhibit antiviral properties. For instance, N-Heterocycles have been explored for their potential as antiviral agents against various viruses, including HIV and influenza. The structural modifications in compounds like this compound may enhance their efficacy against viral strains by improving binding affinity to viral proteins or enzymes involved in replication .

2. Anticancer Research

The compound's structural characteristics suggest potential applications in anticancer research. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells across various lines. For example, a related series of compounds demonstrated significant antiproliferative activity against a panel of 60 cancer cell lines, indicating that modifications to the phenylamine structure could yield promising anticancer agents .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated. The trifluoromethyl group enhances electron-withdrawing properties, which can improve charge transport efficiency in organic semiconductor devices .

2. Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing new polymers with tailored properties. The incorporation of trifluoromethyl groups into polymer backbones can impart desirable characteristics such as increased thermal stability and chemical resistance .

Environmental Applications

1. Environmental Monitoring

The compound's chemical structure allows for potential use in environmental monitoring systems, particularly in detecting pollutants or hazardous substances. Its reactivity and stability make it a candidate for developing sensors capable of identifying specific environmental contaminants .

Case Studies

Mecanismo De Acción

The mechanism by which 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-methylphenylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-chlorophenylamine: Contains a chlorine atom instead of a trifluoromethyl group.

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-nitrophenylamine: Features a nitro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its analogs. These characteristics can make it more effective in certain applications, particularly in medicinal chemistry where such properties are desirable for drug development.

Actividad Biológica

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine, a compound with the molecular formula C₁₆H₁₄F₃NO and CAS Number 946784-24-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 293.28 g/mol

- Structure : Contains a trifluoromethyl group and a dihydroindene moiety, which are significant for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

-

Antidepressant Activity :

- A study demonstrated that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects .

- In vivo studies showed significant behavioral changes in animal models treated with related compounds, indicating alterations in mood and anxiety levels.

- Neuroprotective Properties :

- Antitumor Activity :

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neurotransmitter systems and may influence receptor activity related to serotonin and dopamine pathways.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Antidepressant Effects

A clinical trial involving a related compound demonstrated significant reductions in depression scores among participants after a treatment period of eight weeks. The study utilized standardized depression scales to measure outcomes and found improvements correlated with increased serotonin levels in the brain .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, administration of the compound led to reduced neuroinflammation and improved cognitive function as assessed by maze tests and memory retention tasks .

Data Table: Comparative Biological Activities

Propiedades

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOTUGCTMKTISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.